molecular formula C21H18N2O3S2 B11987377 methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11987377
M. Wt: 410.5 g/mol
InChI Key: XELFOHOZPJTIKT-LFIBNONCSA-N
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Description

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the use of a one-pot three-component fusion reaction. This reaction involves the condensation of 1,3-thiazole-4-carboxylic acid, 4-methylbenzaldehyde, and 2-thiophenecarboxylic acid in the presence of a suitable catalyst, such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, allows for efficient and eco-friendly synthesis. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Pyrimidine derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine.

Uniqueness

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its fused thiazole-pyrimidine structure and the presence of multiple substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H18N2O3S2/c1-12-6-8-14(9-7-12)11-16-19(24)23-18(15-5-4-10-27-15)17(20(25)26-3)13(2)22-21(23)28-16/h4-11,18H,1-3H3/b16-11+

InChI Key

XELFOHOZPJTIKT-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Origin of Product

United States

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